![molecular formula C9H13NO B14224359 Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate CAS No. 768345-20-6](/img/structure/B14224359.png)
Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate is a chemical compound with a unique bicyclic structure. It is derived from the norbornene framework, which is known for its rigidity and strain. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate typically involves the reaction of norbornene derivatives with appropriate reagents. One common method is the reaction of norbornene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate involves its reactivity with various molecular targets. The imidate group can participate in nucleophilic addition or substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and strain, which can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
- Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Comparison: Methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate is unique due to the presence of the imidate group, which imparts distinct reactivity compared to its ester or aldehyde counterparts. The imidate group can undergo specific reactions that are not possible with esters or aldehydes, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
768345-20-6 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
methyl bicyclo[2.2.1]hept-5-ene-2-carboximidate |
InChI |
InChI=1S/C9H13NO/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8,10H,4-5H2,1H3 |
Clé InChI |
VQTHNHCNZMBKNI-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)C1CC2CC1C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


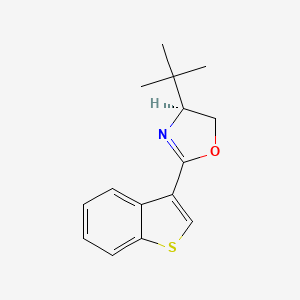
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![5-[2-(4-tert-butylphenyl)ethynyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14224309.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
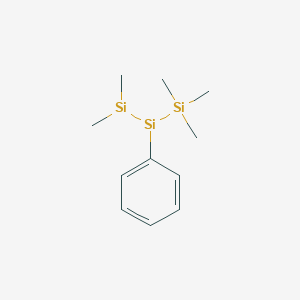
![Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane](/img/structure/B14224324.png)
![Ethanol, 2-[[2-[bis(4-methoxyphenyl)phenylmethoxy]ethyl]amino]-](/img/structure/B14224338.png)
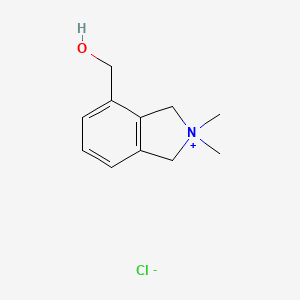
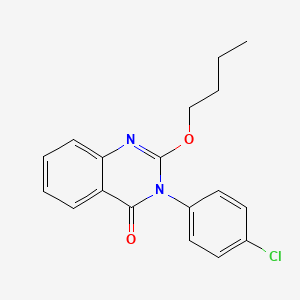


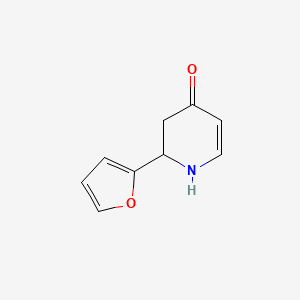
![Triethoxy{4-[(triethoxysilyl)methyl]phenyl}silane](/img/structure/B14224362.png)
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
